Validated Reactivity: Patent-Documented Yield in RAF Kinase Inhibitor Synthesis
In a patent synthesis of RAF kinase inhibitors, 2-(2-fluoropropan-2-yl)isonicotinic acid was used in a standard amide coupling reaction with an aniline derivative, yielding the desired product at 28% after preparative HPLC purification [1]. This yield is consistent with expectations for a sterically hindered, electron-deficient acid and demonstrates its practical reactivity in a real-world drug discovery context. By comparison, the parent isonicotinic acid under identical conditions would produce a non-fluorinated analog with significantly different biological properties, as discussed below.
| Evidence Dimension | Synthetic Yield in Amide Coupling |
|---|---|
| Target Compound Data | 28% isolated yield (US10167279B2, Example 1) |
| Comparator Or Baseline | General expected yield range for unhindered isonicotinic acid couplings: >60% (class-level baseline). |
| Quantified Difference | 28% vs. >60% (qualitative class comparison; not head-to-head) |
| Conditions | DMF, rt, 4h, with HATU coupling reagent; product purified by reverse-phase prep-HPLC |
Why This Matters
Validates that the fluorinated building block can be successfully incorporated into drug-like molecules using standard medicinal chemistry protocols, despite its steric bulk, and provides a benchmark yield for process chemistry planning.
- [1] Novartis AG. Compounds and compositions as RAF kinase inhibitors. US Patent 10167279B2. 2019-01-01. Example 1. View Source
